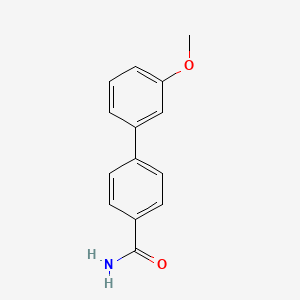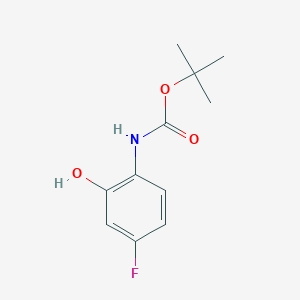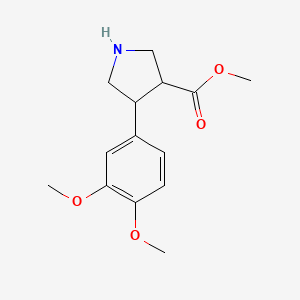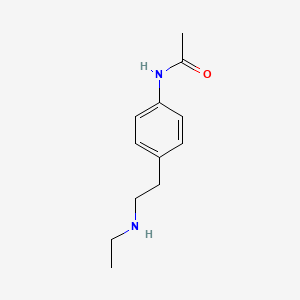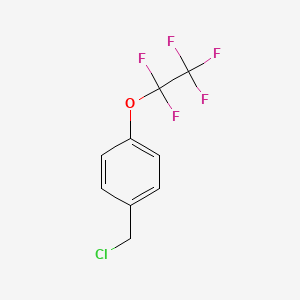
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of a chloromethyl group and a pentafluoroethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
4-(1,1,2,2,2-pentafluoroethoxy)benzyl alcohol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring fluorinated aromatic structures.
Materials Science: It is used in the production of specialty polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1-Iodo-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
Comparison
1-(Chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the presence of the pentafluoroethoxy group, which provides distinct electronic properties compared to other halogenated benzene derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Propriétés
Formule moléculaire |
C9H6ClF5O |
|---|---|
Poids moléculaire |
260.59 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
InChI |
InChI=1S/C9H6ClF5O/c10-5-6-1-3-7(4-2-6)16-9(14,15)8(11,12)13/h1-4H,5H2 |
Clé InChI |
WKSXVYGFKVKCKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)OC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


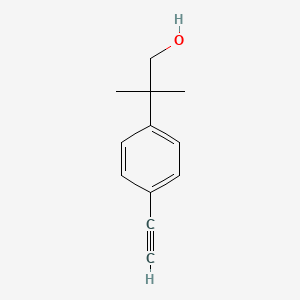
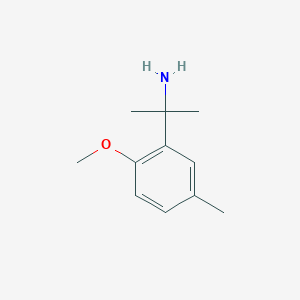
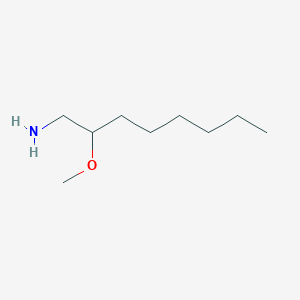

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
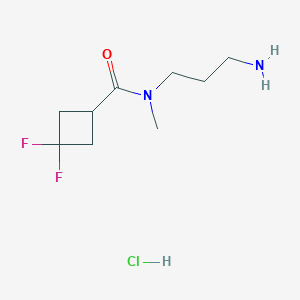
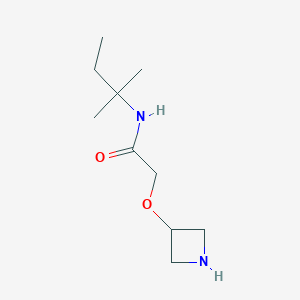
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)

